(4-Methoxycarbonylphenyl) 3-methoxybenzoate
Overview
Description
(4-Methoxycarbonylphenyl) 3-methoxybenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 3-methoxybenzoic acid with 4-methoxycarbonylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylphenyl) 3-methoxybenzoate typically involves the esterification reaction between 3-methoxybenzoic acid and 4-methoxycarbonylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxycarbonylphenyl) 3-methoxybenzoate can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid and 4-methoxycarbonylbenzoic acid.
Reduction: Formation of 3-methoxybenzyl alcohol and 4-methoxycarbonylphenol.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(4-Methoxycarbonylphenyl) 3-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methoxycarbonylphenyl) 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acids and alcohols, which may interact with enzymes or receptors in biological systems. The aromatic rings in the compound can also participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: A precursor in the synthesis of (4-Methoxycarbonylphenyl) 3-methoxybenzoate.
4-Methoxycarbonylphenol: Another precursor used in the synthesis.
Methyl 3-methoxybenzoate: A structurally similar ester with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. Its dual ester and methoxy functionalities make it a versatile compound for various synthetic and research applications.
Biological Activity
(4-Methoxycarbonylphenyl) 3-methoxybenzoate, an organic compound classified as an ester, has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, and various biological activities supported by research findings.
The compound is synthesized through the esterification of 3-methoxybenzoic acid with 4-methoxycarbonylphenol, typically in the presence of dehydrating agents like sulfuric acid or catalysts such as p-toluenesulfonic acid. The reaction is conducted under reflux conditions to ensure complete conversion of reactants into the desired ester product.
Chemical Structure:
- Molecular Formula: C16H14O5
- CAS Number: 68595-44-8
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The ester functional group can undergo hydrolysis, releasing acids and alcohols that may interact with enzymes or receptors in biological systems. Additionally, the aromatic rings facilitate π-π interactions and hydrogen bonding, influencing binding affinity and activity.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies on methoxyfuranocoumarins have shown promising antibacterial and antifungal activities, suggesting that similar mechanisms may be applicable to this compound .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which could be a potential area for further exploration regarding this ester's therapeutic applications .
Antioxidant Potential
The antioxidant capacity of related compounds has been documented, indicating that this compound may also exhibit this property. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells, which is a common pathway in various diseases .
Case Studies and Research Findings
Study | Findings |
---|---|
Study on Methoxyfuranocoumarins | Demonstrated significant antimicrobial activity against multiple bacterial strains. |
Anti-inflammatory Activity | Related compounds showed inhibition of TNF-α and IL-6 production in vitro. |
Antioxidant Activity Assessment | Exhibited high scavenging activity against free radicals in cell-free systems. |
Detailed Research Findings
- Antimicrobial Research : A study published in MDPI highlighted the effectiveness of methoxy-substituted compounds against drug-resistant bacterial strains. The structural features of this compound suggest it could similarly inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
- Inflammation Studies : In vitro studies on similar esters revealed their potential to modulate inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-α and IL-6, indicating a pathway for therapeutic use in inflammatory diseases .
- Oxidative Stress Mitigation : Compounds with methoxy groups have been shown to significantly reduce oxidative stress markers in cellular models, suggesting that this compound may contribute to cellular protection against oxidative damage .
Properties
IUPAC Name |
(4-methoxycarbonylphenyl) 3-methoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-19-14-5-3-4-12(10-14)16(18)21-13-8-6-11(7-9-13)15(17)20-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUQERXKZLHGHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352704 | |
Record name | (4-methoxycarbonylphenyl) 3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68595-44-8 | |
Record name | (4-methoxycarbonylphenyl) 3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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